
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide
Overview
Description
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is a cyclopropane-based dicarboxamide derivative featuring two aromatic substituents: a 4-fluorophenyl group and a 4-hydroxyphenyl group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as cabozantinib (). Its structural rigidity from the cyclopropane ring and hydrogen-bonding capacity from the hydroxyl and amide groups contribute to its role in modulating protein-ligand interactions.
Preparation Methods
Detailed Synthetic Routes and Reaction Conditions
Cyclopropane Ring Formation
The cyclopropane moiety is introduced via cyclopropanation reactions, commonly employing diazo compounds and transition metal catalysts such as rhodium or copper complexes. This step ensures the rigid three-membered ring essential for the compound's biological activity.
Amidation Reaction
The key step in preparing N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is the formation of amide bonds between the cyclopropane-1,1-dicarboxylic acid derivative and the aromatic amines (4-fluoroaniline and 4-aminophenol).
- Coupling Reagents: 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) is predominantly used as the coupling reagent.
- Solvents: N,N-dimethylacetamide (DMA), N,N-dimethylformamide (DMF), or isopropylamide solvents are employed.
- Reaction Conditions: Typically carried out at room temperature (~20°C) for 3–4 hours.
- Base: Triethylamine or similar bases may be used to scavenge generated acids.
Work-up and Purification
After the reaction completion, the mixture is poured into saturated aqueous sodium bicarbonate to neutralize and precipitate the product. The solid is filtered, washed with water and chloroform, and dried under vacuum. Purification may involve recrystallization or column chromatography to achieve high purity (>95%).
Experimental Data and Yields
The following table summarizes typical yields and conditions from reported experimental procedures:
Yield (%) | Reaction Conditions | Notes on Procedure |
---|---|---|
88% | EDCI coupling in N,N-dimethylacetamide at 20°C for 3 h | Reaction of 4-aminophenol and 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid; work-up with NaHCO3 |
87.9% | EDCI coupling in N,N-dimethylformamide at 20°C for 3 h | Similar amidation procedure with substituted aminophenol, isolated by precipitation and vacuum drying |
85% | EDCI coupling in DMA at 20°C for 4 h | Followed by pH adjustment and extraction, purification by column chromatography |
44% | Reaction with 2,6-dimethylpyridine at 165°C for 18 h (sealed tube) | Used for further derivatization, such as quinolinyl ether formation from the hydroxyphenyl group |
95% | Catalytic hydrogenation with Pd/C in ethanol under reflux 2-5 h | Reduction of benzyl protecting groups in intermediate compounds |
These data reflect high efficiency and reproducibility of the carbodiimide-mediated amidation method, which is the core synthetic approach for this compound.
Mechanistic Insights and Optimization
- Carbodiimide Coupling: EDCI activates the carboxylic acid group of the cyclopropane dicarboxylic acid derivative, forming an O-acylisourea intermediate that reacts with the amine to form the amide bond.
- Reaction Medium: Polar aprotic solvents like DMA and DMF facilitate the solubility of reactants and intermediates, enhancing reaction rates and yields.
- Temperature Control: Mild temperatures (~20°C) prevent side reactions and degradation of sensitive functional groups such as the hydroxyphenyl moiety.
- Purity Control: Washing with aqueous sodium bicarbonate removes acidic by-products, and subsequent washing with chloroform removes organic impurities.
Summary Table of Preparation Method Parameters
Step | Reagents/Conditions | Yield (%) | Remarks |
---|---|---|---|
Cyclopropane formation | Diazo compounds + transition metal catalysts | Variable | Precursor preparation step |
Amidation | 4-aminophenol + 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid + EDCI in DMA/DMF, 20°C, 3-4 h | 85-88% | Core synthetic step, high yield and purity |
Work-up | Saturated NaHCO3 aqueous solution, filtration, washing with water and chloroform | N/A | Efficient isolation and purification |
Optional derivatization | 2,6-dimethylpyridine, 165°C, sealed tube, 18 h | 44% | For further functionalization (e.g., quinolinyl ethers) |
Hydrogenation | Pd/C catalyst, ethanol reflux, 2-5 h | 95% | Deprotection or reduction steps in synthesis |
Research Findings and Industrial Relevance
- The amidation using carbodiimide coupling is the most reliable and scalable method for producing this compound with high purity and yield.
- Optimization of solvent systems and reaction times has enabled efficient synthesis suitable for industrial scale-up.
- The compound’s preparation is critical for synthesizing kinase inhibitors, including cabozantinib, highlighting the importance of robust synthetic protocols.
- Continuous flow chemistry and green chemistry principles are potential future directions for improving environmental and economic aspects of production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LAH).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LAH), borane complexes.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFNO
- Molecular Weight : 314.31 g/mol
- Structural Characteristics : The compound features a cyclopropane core with two aromatic substituents, which contribute to its biological activity and stability.
Medicinal Chemistry
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide is primarily recognized as an impurity of cabozantinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. Understanding the properties of this compound is crucial for ensuring the safety and efficacy of cabozantinib formulations.
- Impurity Analysis : The presence of this compound in cabozantinib formulations necessitates rigorous analytical methods to quantify impurities to comply with regulatory standards. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to assess purity levels and identify impurities .
Pharmacological Studies
Research has indicated that compounds similar to this compound may exhibit various biological activities, including:
- Anti-cancer Activity : Due to its structural similarity to cabozantinib, studies have explored its potential inhibitory effects on cancer cell proliferation and angiogenesis.
- Targeted Therapy Development : Investigating the structure-activity relationship (SAR) can lead to the development of new derivatives that may enhance therapeutic efficacy while reducing side effects .
Case Study 1: Impurity Profiling in Cabozantinib
A study focused on the impurity profiling of cabozantinib highlighted the significance of this compound as a critical impurity. The research utilized advanced chromatographic techniques to isolate and characterize this compound, emphasizing its impact on the overall safety profile of the drug .
Case Study 2: Synthesis and Yield Optimization
Research into the synthesis of this compound demonstrated an 88% yield under optimized conditions using 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride as a coupling agent in N,N-dimethylacetamide. This study provides insights into efficient synthetic routes that can be applied in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-N’-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a class of cyclopropane-1,1-dicarboxamides with variations in aromatic substituents and appended functional groups. Key structural analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group enhances metabolic stability compared to unsubstituted phenyl analogs.
- Role of Quinoline in Cabozantinib: The 6,7-dimethoxyquinoline moiety in cabozantinib improves target binding (e.g., MET kinase) and oral bioavailability, explaining its clinical success compared to the hydroxylphenyl analog .
Physicochemical Properties
Mechanistic Insights :
- The hydroxylphenyl group in the target compound limits membrane permeability, reducing intracellular kinase inhibition. Cabozantinib’s quinoline group enhances hydrophobic interactions with kinase ATP-binding pockets .
- Diethylamide analogs (e.g., 15jb) show reduced hERG liability compared to dicarboxamides, suggesting improved cardiac safety .
Biological Activity
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide, also known by its CAS number 849217-60-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 314.32 g/mol. The structure features a cyclopropane ring substituted with fluorophenyl and hydroxyphenyl groups, which are critical for its biological activity.
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with 4-aminophenol and 1-(4-fluorophenyl)carbamic acid.
- Reaction Conditions : The reaction is conducted in a solvent such as dimethylacetamide (DMA) with the addition of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
- Purification : The final product is purified through crystallization or chromatography to achieve high purity (>95%) .
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. It has been evaluated for its inhibitory effects on various cancer cell lines:
- Mechanism of Action : The compound has shown potential as a dual inhibitor targeting specific kinases involved in cancer progression, notably Mer and c-Met kinases. In studies, it demonstrated IC50 values ranging from 8.1 nM to 462 nM against Mer kinase, indicating potent activity .
Compound | Target Kinase | IC50 (nM) |
---|---|---|
A | Mer | 8.1 |
B | c-Met | 144.0 |
C | Mer | 462.0 |
Antioxidant Properties
In addition to its anticancer activity, this compound has been evaluated for antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer.
- Study Findings : In vitro assays have shown that the compound exhibits moderate antioxidant activity, contributing to its potential therapeutic applications .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains.
- In Vitro Results : The compound was tested against various pathogens with promising results, although further studies are needed to establish its efficacy and mechanism of action .
Case Study 1: Inhibition of Cancer Cell Growth
A recent study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability in a dose-dependent manner.
Case Study 2: Antioxidant Efficacy
Another study focused on the antioxidant capacity of this compound using DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay. The results showed that it effectively scavenged free radicals, supporting its potential use in formulations aimed at reducing oxidative stress.
Properties
IUPAC Name |
1-N'-(4-fluorophenyl)-1-N-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c18-11-1-3-12(4-2-11)19-15(22)17(9-10-17)16(23)20-13-5-7-14(21)8-6-13/h1-8,21H,9-10H2,(H,19,22)(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFMBVMXIPQPMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727978 | |
Record name | N~1~-(4-Fluorophenyl)-N'~1~-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849217-60-3 | |
Record name | N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)-1,1-cyclopropanedicarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~-(4-Fluorophenyl)-N'~1~-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-FLUOROPHENYL)-N'-(4-HYDROXYPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3B72PBE6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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